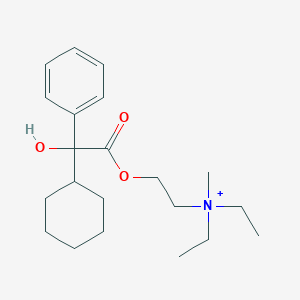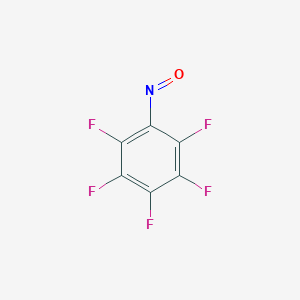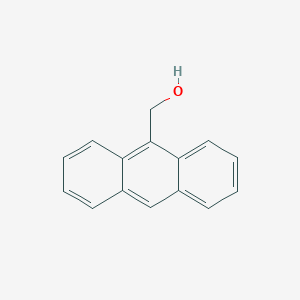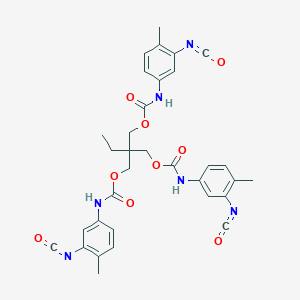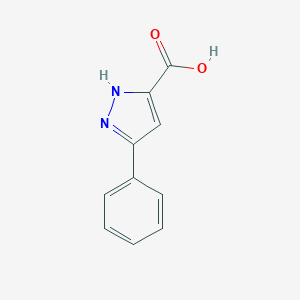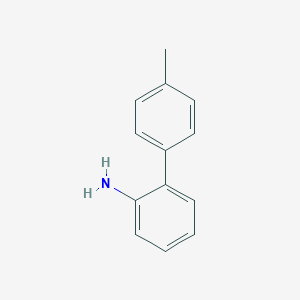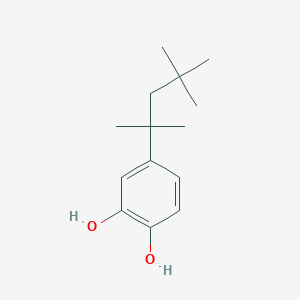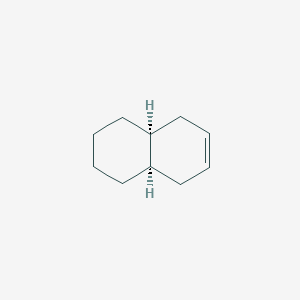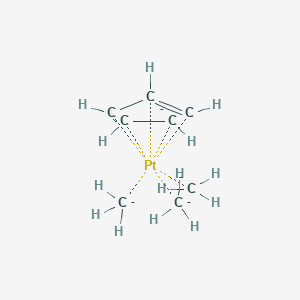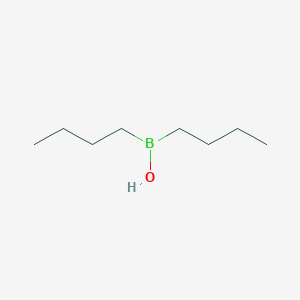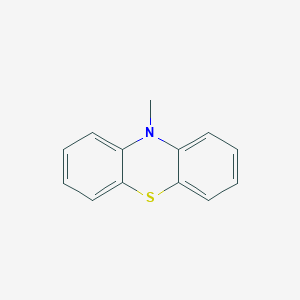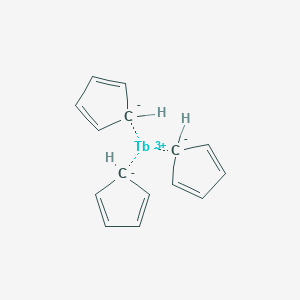
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its unique magnetic, optical, and electronic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as:
TbCl3+3NaC5H5→Tb(C5H5)3+3NaCl
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the purity of the product and ensuring the reaction conditions are precisely controlled to avoid side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxide.
Reduction: It can be reduced to form lower oxidation state terbium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products:
Oxidation: Terbium oxide (Tb2O3)
Reduction: Lower oxidation state terbium compounds
Substitution: Various substituted terbium complexes
Applications De Recherche Scientifique
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with unique magnetic and electronic properties.
Mécanisme D'action
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)terbium exerts its effects is primarily through its interaction with molecular targets via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique electronic structure allows it to participate in redox reactions, making it a versatile reagent in chemical transformations.
Comparaison Avec Des Composés Similaires
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)cerium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)neodymium
Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium is unique among its counterparts due to its specific magnetic and luminescent properties.
Propriétés
Numéro CAS |
1272-25-9 |
|---|---|
Formule moléculaire |
C15H15Tb |
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clé InChI |
WFRJBVQIASPUDD-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3] |
Key on ui other cas no. |
1272-25-9 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


